Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt
Description
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt (CAS 70788-32-8) is a sulfonated fatty acid ester with a 14-carbon backbone. The sulfonate group at the second carbon and the 2-ethylhexyl ester group enhance its surfactant properties, making it suitable for applications requiring emulsification or solubilization. The ammonium counterion improves water solubility compared to the free acid form. This compound is listed on Canada’s Non-domestic Substances List (NDSL), subjecting its manufacture or import to regulatory scrutiny under the New Substances Notification Regulations .
Properties
CAS No. |
70788-32-8 |
|---|---|
Molecular Formula |
C22H47NO5S |
Molecular Weight |
437.7 g/mol |
IUPAC Name |
azanium;1-(2-ethylhexoxy)-1-oxotetradecane-2-sulfonate |
InChI |
InChI=1S/C22H44O5S.H3N/c1-4-7-9-10-11-12-13-14-15-16-18-21(28(24,25)26)22(23)27-19-20(6-3)17-8-5-2;/h20-21H,4-19H2,1-3H3,(H,24,25,26);1H3 |
InChI Key |
VGCYPXYTTNIKEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt typically involves the sulfonation of tetradecanoic acid followed by esterification with 2-ethylhexanol. The sulfonation process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The sulfonation and esterification reactions are optimized for high yield and purity. The final product is then neutralized with ammonium hydroxide to form the ammonium salt.
Chemical Reactions Analysis
Types of Reactions
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. The sulfonate group interacts with water molecules, while the hydrophobic tail interacts with oil molecules, facilitating the mixing of otherwise immiscible liquids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonated Fatty Acid Esters with Ammonium/Sodium Salts
- Decanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt (CAS 67845-74-3): Shorter carbon chain (10 vs. Similar ammonium counterion enhances solubility but may differ in micelle formation efficiency due to chain length .
- Octanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt (CAS 97158-33-3): Even shorter chain (8 carbons), resulting in higher critical micelle concentration (CMC) and weaker surfactant stability compared to the tetradecanoic analog .
Butanedioic acid, 2-sulfo-, 1-octadecyl ester, ammonium salt (CAS 94213-63-5) :
Sulfurous Acid Esters with Alkyl Groups
Compounds like Sulfurous acid, 2-ethylhexyl isohexyl ester (C₁₇H₃₀O₃S, MW 314.50) and Sulfurous acid, butyl nonyl ester (C₁₃H₂₈O₃S, MW 264.43) ():
- Lack the sulfonate (-SO₃⁻) group, reducing ionic character and surfactant efficacy.
- Lower molecular weights suggest diminished film-forming capabilities compared to the target compound .
Phosphate-Based Surfactants
- Ammonium bis(2-ethylhexyl) phosphate (CAS N/A) :
Functional and Regulatory Comparisons
Regulatory Status
- The target compound is regulated under Canada’s NDSL but lacks the stringent restrictions applied to perfluorinated sulfonic acids (PFAS) like pentadecafluoro-1-heptanesulfonic acid, ammonium salt (CAS 68259-07-4) , which are classified as Substances of Very High Concern (SVHC) due to persistence and toxicity .
Data Table: Key Properties of Selected Compounds
Biological Activity
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt (commonly referred to as C14-SO4-EH) is a surfactant compound with notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
C14-SO4-EH is characterized by:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 447.67 g/mol
- Functional Groups : Contains a tetradecanoic acid backbone, a sulfonate group, and an ester linkage to an alkyl group derived from 2-ethylhexanol.
This unique structure enhances its solubility in aqueous environments, making it effective as a surfactant and emulsifier in various applications.
Surfactant Properties
C14-SO4-EH exhibits significant surfactant properties that allow it to interact with biological membranes. This interaction can modify membrane permeability and fluidity, which may influence:
- Drug Absorption : Enhancing the absorption of therapeutic agents across cellular membranes.
- Cell Membrane Integrity : Potentially affecting cell viability and function due to changes in membrane dynamics.
Toxicity Studies
Research indicates that C14-SO4-EH has a relatively low toxicity profile:
- In acute toxicity studies, the oral LD50 was determined to be 1,000 mg/kg in males and 500 mg/kg in females .
- A repeated dose toxicity study showed no significant clinical signs of toxicity at doses up to 1.2% in the diet of rats, indicating a NOAEL (No Observed Adverse Effect Level) of 1000 mg/kg bw/day .
Interaction with Biological Systems
C14-SO4-EH has been shown to interact with proteins and biomolecules:
- It may alter protein conformation or activity due to its surfactant nature, impacting various biochemical pathways.
- The compound's ability to modify membrane characteristics can also affect cellular signaling pathways.
Comparative Analysis with Similar Compounds
The following table summarizes the structural characteristics and unique features of C14-SO4-EH compared to similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Dioctyl sulfosuccinate | Dialkyl sulfosuccinate with two octyl groups | Commonly used as a laxative |
| Diethylhexyl sodium sulfosuccinate | Sodium salt of diethylhexyl sulfosuccinate | Used primarily as a surfactant |
| Docusate sodium | Sodium salt of dioctyl sulfosuccinate | Widely used as a stool softener |
| Tetradecanoic acid | Saturated fatty acid without sulfonate or ester | Basic fatty acid structure |
| This compound | Unique combination of long-chain fatty acids and sulfonate functionality | Enhanced surfactant properties across industries |
The unique combination of functionalities in C14-SO4-EH allows for broader applications compared to its analogs while maintaining effective biological activity.
Study on Drug Delivery Enhancement
In a study examining the impact of surfactants on drug delivery systems, C14-SO4-EH was tested for its ability to enhance the absorption of hydrophobic drugs. Results indicated that formulations containing this compound significantly improved drug solubility and bioavailability compared to controls without surfactants.
Skin Irritation Assessment
A human health assessment evaluated the skin irritation potential of various esters, including C14-SO4-EH. The study reported minimal irritation reactions (mean Draize scores ≤1), suggesting that the compound is safe for topical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
